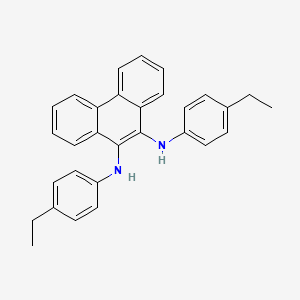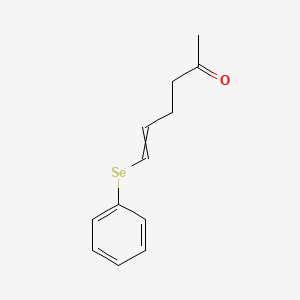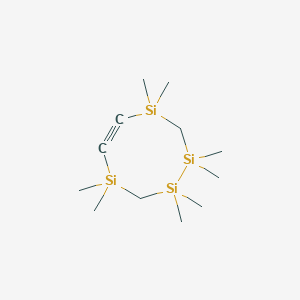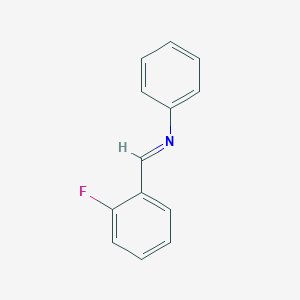
o-Fluorobenzylideneaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Fluorobenzylideneaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imine group (C=N) linking the benzene ring to an aniline moiety. The presence of the fluorine atom significantly influences the chemical properties and reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Fluorobenzylideneaniline typically involves the condensation reaction between o-fluorobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
o-Fluorobenzaldehyde+Aniline→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions:
Oxidation: o-Fluorobenzylideneaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form o-fluorobenzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: o-Fluoronitrobenzylideneaniline.
Reduction: o-Fluorobenzylamine.
Substitution: o-Methoxybenzylideneaniline (when fluorine is replaced by methoxy group).
科学的研究の応用
Chemistry: o-Fluorobenzylideneaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of the fluorine atom makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorescent properties allow for easy detection and analysis in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications.
作用機序
The mechanism of action of o-Fluorobenzylideneaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
o-Chlorobenzylideneaniline: Similar structure but with a chlorine atom instead of fluorine.
o-Bromobenzylideneaniline: Similar structure but with a bromine atom instead of fluorine.
o-Iodobenzylideneaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in o-Fluorobenzylideneaniline imparts unique properties, such as increased electronegativity and bond strength. This makes the compound more resistant to metabolic degradation and enhances its reactivity in chemical reactions. Additionally, the fluorine atom can influence the compound’s lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
特性
分子式 |
C13H10FN |
|---|---|
分子量 |
199.22 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H |
InChIキー |
WCDACKTWTUEJGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


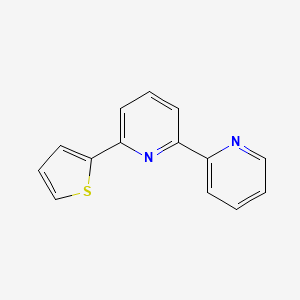
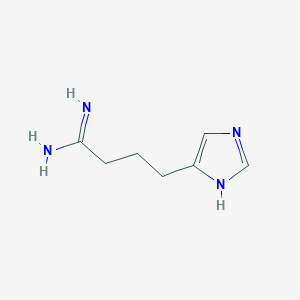
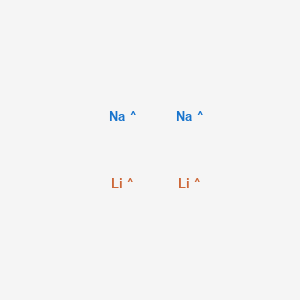
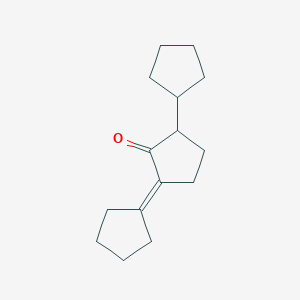
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

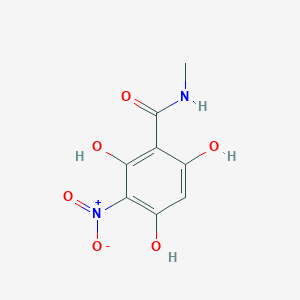
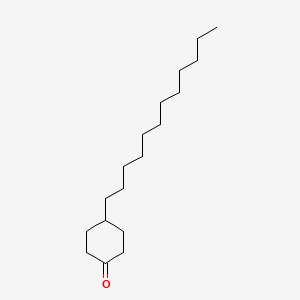
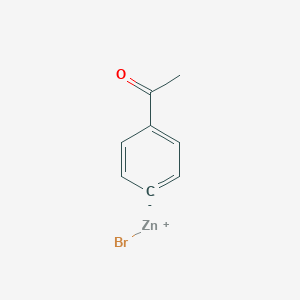
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

